molecular formula C18H17BrN4OS B12149702 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B12149702
M. Wt: 417.3 g/mol
InChI Key: HBGWUAMEJKLGCE-CIAFOILYSA-N
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Description

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an ethylideneamino linkage, and a benzimidazolyl sulfanylacetamide moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 1-methylbenzimidazole-2-thiol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with ethylideneamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H17BrN4OS

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17BrN4OS/c1-12(13-6-5-7-14(19)10-13)21-22-17(24)11-25-18-20-15-8-3-4-9-16(15)23(18)2/h3-10H,11H2,1-2H3,(H,22,24)/b21-12+

InChI Key

HBGWUAMEJKLGCE-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=CC=C3)Br

Origin of Product

United States

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